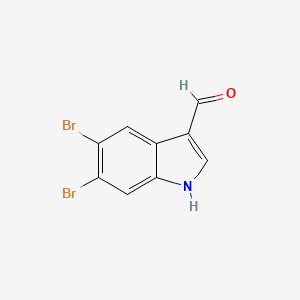![molecular formula C11H10Cl2N4O2 B2357392 [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate CAS No. 288161-18-2](/img/structure/B2357392.png)
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate, also known as CCC, is a widely used pesticide and insecticide. It belongs to the chemical class of carbamates and is known for its broad-spectrum activity against various pests. CCC is extensively used in agriculture and public health sectors to control the spread of insect-borne diseases.
Mecanismo De Acción
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate works by inhibiting the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and eventually paralysis and death of the insect. [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is also known to have some activity against the GABA receptor, which plays a role in the regulation of the nervous system.
Biochemical and Physiological Effects
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate has been shown to have toxic effects on non-target organisms such as humans, birds, and fish. [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate can cause a range of symptoms such as nausea, vomiting, diarrhea, headache, and respiratory distress. Chronic exposure to [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate can lead to neurological damage, reproductive toxicity, and carcinogenicity. The toxicity of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is dependent on the dose and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is widely used in laboratory experiments due to its broad-spectrum activity and relatively low cost. However, the toxicity of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate can be a limitation in some experiments, and alternative pesticides may need to be used. In addition, the use of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate in laboratory experiments may raise ethical concerns regarding animal welfare.
Direcciones Futuras
There are several future directions for the study of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate. One area of research is the development of more selective and less toxic pesticides. Another area of research is the study of the ecological impact of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate on non-target organisms and the environment. Additionally, the use of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate in combination with other pesticides or insecticides may be studied to improve its efficacy and reduce toxicity. Finally, the development of new methods for the synthesis of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate may be explored to improve its yield and reduce the use of hazardous chemicals.
Métodos De Síntesis
The synthesis of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate involves the reaction of 4-chlorophenyl isocyanate with 5-chloro-1H-1,2,4-triazole in the presence of N-methyl ethanolamine. The resulting product is then treated with methyl iodide to obtain [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate has been extensively studied for its insecticidal and pesticidal properties. It is used to control the spread of various insect-borne diseases such as malaria, dengue fever, and Zika virus. [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is also used in agriculture to control pests such as aphids, mites, and whiteflies. In addition, [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate has been studied for its potential use as a fungicide, herbicide, and acaricide.
Propiedades
IUPAC Name |
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O2/c1-14-11(18)19-6-9-10(13)17(16-15-9)8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLWQRIHTCQSAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1=C(N(N=N1)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

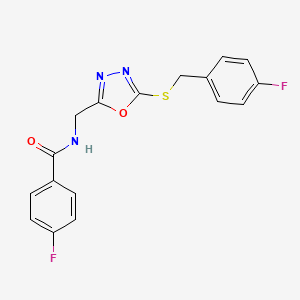
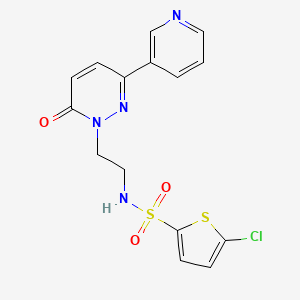
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357315.png)
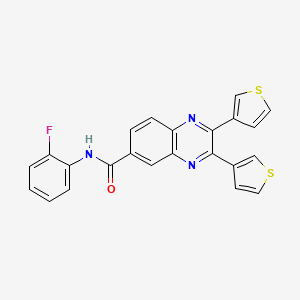
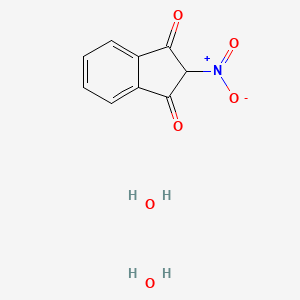
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357325.png)
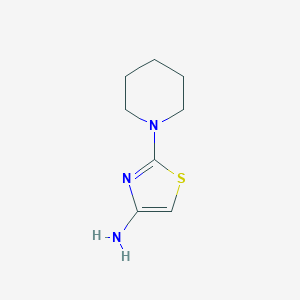
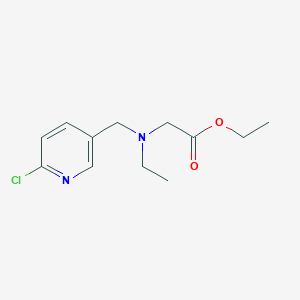
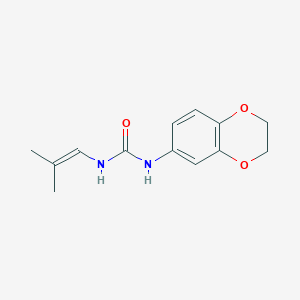
![1-(4-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2357329.png)
![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)
